molecular formula C20H13ClN2O4S B2831887 3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1396853-76-1

3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2831887
CAS RN: 1396853-76-1
M. Wt: 412.84
InChI Key: HCFRAKKXGHTAGR-UHFFFAOYSA-N
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Description

The compound “3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a benzothiazole, an azetidine, and a chromen-2-one .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzothiazole could be introduced through a reaction involving a benzene derivative and a thiazole derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and chromen-2-one groups are aromatic, which could contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the azetidine ring could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and chromen-2-one groups could impact its solubility and stability .

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit the growth of certain cancer cells .

Biochemical Pathways

Thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the action on cyclo-oxygenase pathways, specifically COX-1 and COX-2 .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . They have also been found to have cytotoxic activity on certain human tumor cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in different solvents can affect its bioavailability and therefore its efficacy . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific functional groups present. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in the development of new pharmaceuticals. Additionally, studies could be conducted to optimize its synthesis and to better understand its reactivity .

properties

IUPAC Name

3-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4S/c21-14-5-3-7-16-17(14)22-20(28-16)26-12-9-23(10-12)18(24)13-8-11-4-1-2-6-15(11)27-19(13)25/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRAKKXGHTAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=NC5=C(S4)C=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

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